2-(4-Chloro-2-cyclohexylphenoxy)acetic acid
Overview
Description
“2-(4-Chloro-2-cyclohexylphenoxy)acetic acid” is a chemical compound with the molecular formula C14H17ClO3 and a molecular weight of 268.74 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2-(4-Chloro-2-cyclohexylphenoxy)acetic acid” consists of a cyclohexyl group and a chloro group attached to a phenyl ring, which is further connected to an acetic acid moiety through an ether linkage .Physical And Chemical Properties Analysis
This compound is a solid at room temperature. It has a predicted melting point of 145.32°C and a predicted boiling point of approximately 401.3°C at 760 mmHg. The predicted density is approximately 1.2 g/cm3, and the refractive index is predicted to be 1.56 at 20°C .Scientific Research Applications
Advanced Oxidation Processes (AOPs) for 2,4-D Degradation
- Application Summary : 2,4-D is a nonbiodegradable organochlorine pesticide that has caused severe water contamination. Advanced Oxidation Processes (AOPs) have been developed to degrade this organic compound .
- Methods of Application : The degradation of 2,4-D is highly efficient in ozonation (system O3/plasma, 99.8% in 30 min). Photocatalytic, photo-Fenton, and electrochemical processes have also shown optimal efficiencies of degradation and mineralization .
- Results or Outcomes : The ozonation and electrochemical processes show high degradation efficiencies, but energy costs are also high. The Fenton process is a viable economic-environmental option, but degradation efficiencies are often low (50–70%); however, they are increased when solar UV radiation is used (90–100%) .
Biological Remediation of Phenoxy Herbicide-Contaminated Environments
- Application Summary : Phenoxy herbicides like 2,4-D are widely used in agriculture to control broadleaf weeds. However, they are recognized as a source of emerging environmental contamination. Biological remediation techniques, such as bio-, phyto-, and rhizoremediation, are being explored to effectively eliminate phenoxy herbicides from the environment .
- Methods of Application : Bioremediation harnesses microorganisms and their ability to utilize recalcitrant contaminants in complete degradation processes. Phytoremediation uses plants to transform or mineralize xenobiotics to less or nontoxic compounds. Rhizoremediation (microbe-assisted phytoremediation) is based on the interactions between plant roots, root exudates enriched in plant secondary metabolites, soil, and microorganisms .
- Results or Outcomes : These nature-based methods are being explored for their potential to safely remove phenoxy herbicides from the environment .
Future Directions
properties
IUPAC Name |
2-(4-chloro-2-cyclohexylphenoxy)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClO3/c15-11-6-7-13(18-9-14(16)17)12(8-11)10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVODSDQXYUSDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=C(C=CC(=C2)Cl)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10282496 | |
Record name | 2-(4-chloro-2-cyclohexylphenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10282496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-2-cyclohexylphenoxy)acetic acid | |
CAS RN |
19774-97-1 | |
Record name | MLS002639096 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26127 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(4-chloro-2-cyclohexylphenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10282496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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